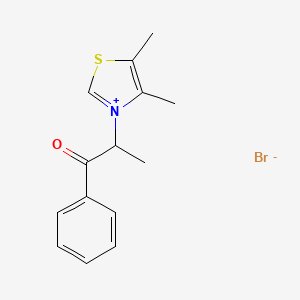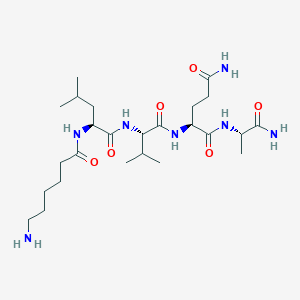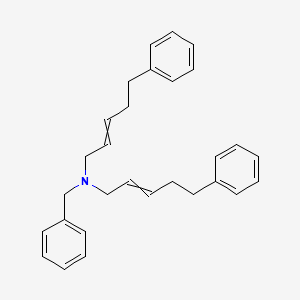![molecular formula C23H30N2O4 B14181352 Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate CAS No. 918155-91-6](/img/structure/B14181352.png)
Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields This compound features two dimethylamino groups attached to phenyl rings, which are further connected to an ethyl chain and a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate typically involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism by which Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound can also participate in electron transfer reactions, contributing to its diverse biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[2-(dimethylamino)ethyl] ether: Known for its use as an amine catalyst and its moderate acute toxicity.
2-{2,2-Bis[4-(dimethylamino)phenyl]ethyl}benzenesulfonic acid:
Uniqueness
Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
918155-91-6 |
|---|---|
Molekularformel |
C23H30N2O4 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
bis[2-[4-(dimethylamino)phenyl]ethyl] propanedioate |
InChI |
InChI=1S/C23H30N2O4/c1-24(2)20-9-5-18(6-10-20)13-15-28-22(26)17-23(27)29-16-14-19-7-11-21(12-8-19)25(3)4/h5-12H,13-17H2,1-4H3 |
InChI-Schlüssel |
PPVQTTYXZKHCCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CCOC(=O)CC(=O)OCCC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)




![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)



![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)
![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)



